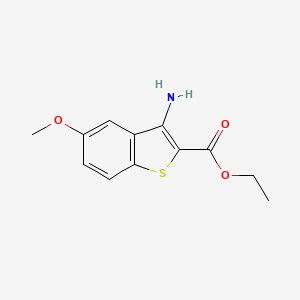

Methyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate” is a complex organic compound. It contains a dihydropyridine ring, which is a common structure in many pharmaceutical compounds . The tert-butyl group is a bulky substituent that can influence the compound’s reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the dihydropyridine ring, possibly through a Hantzsch dihydropyridine synthesis or a similar method . The tert-butyl group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the dihydropyridine ring, with the tert-butyl, cyano, and carboxylate groups attached at the 6, 3, and 4 positions, respectively .Chemical Reactions Analysis

As a dihydropyridine derivative, this compound could undergo various reactions. For example, the cyano group could be hydrolyzed to a carboxylic acid, or the dihydropyridine ring could be hydrogenated to a piperidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Dihydropyridines are generally stable compounds, but the presence of the cyano and carboxylate groups could make it more reactive .Aplicaciones Científicas De Investigación

Calcium Channel Blocker: Methyl DHP derivatives have been investigated as potential calcium channel blockers, which could be useful in treating cardiovascular diseases by modulating calcium ion influx into cells .

Antioxidant Activity: Methyl DHP compounds show antioxidant properties, protecting cells from oxidative stress and potentially mitigating various health conditions .

Organic Synthesis and Chemical Reactions

Methyl DHP serves as a versatile building block in organic synthesis due to its unique structure. Researchers have explored its applications in the following areas:

Chemoselective Reagent: tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate, derived from Methyl DHP, has been used as a chemoselective reagent for the tert-butoxycarbonylation of aromatic and aliphatic amines .

Biologically Active Precursors: Methyl DHP derivatives can serve as precursors for synthesizing biologically active natural products. For instance, they may contribute to the synthesis of compounds like Indiacen A and Indiacen B .

Materials Science and Industrial Applications

Methyl DHP-related compounds find applications beyond the lab, impacting materials and industry:

Polymerization Inhibitors: Derivatives of 2,6-di-tert-butylphenol, including Methyl DHP, act as polymerization inhibitors in vinyl monomers. These compounds prevent unwanted polymerization during storage and handling of monomers .

Recyclable Reagents: The Boc (tert-butoxycarbonyl) group, derived from Methyl DHP, is easily recyclable and has potential for industrial production .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 6-tert-butyl-3-cyano-2-oxo-1H-pyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-12(2,3)9-5-7(11(16)17-4)8(6-13)10(15)14-9/h5H,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCQJCBFNULGOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=O)N1)C#N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2770042.png)

![N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2770043.png)

![4-(4-chlorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2770044.png)

![2-[(4-Isopropyl-3-methylanilino)methyl]succinic acid](/img/structure/B2770045.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2770046.png)

![(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2770047.png)

![N-{4-[5-(2-fluorophenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2770049.png)